

Technical Guide: Synthesis and Characterization of N'-Benzylidene-2-iodobenzohydrazide

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Compound of Interest

Compound Name: *N'*-Benzylidene-2-iodobenzohydrazide

Cat. No.: B11985310

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Executive Summary

N'-Benzylidene-2-iodobenzohydrazide represents a critical scaffold in medicinal chemistry, specifically within the N-acylhydrazone class.^[1] These molecules are frequently investigated as "privileged structures" due to their ability to bind multiple biological targets, including bacterial enoyl-ACP reductase (InhA) and various kinases.^{[1][2]}

This guide details the synthesis, purification, and structural characterization of the title compound. Unlike generic protocols, this document emphasizes the 2-iodo substituent's steric and electronic influence, which dictates specific solubility profiles and crystal packing arrangements distinct from its 3- and 4-iodo isomers.^{[1][2]}

Chemical Foundation & Retrosynthesis^{[1][2]}

Structural Significance

The molecule consists of a 2-iodobenzoyl moiety linked to a benzylidene unit via a hydrazone bridge ($-\text{CONHN}=\text{CH}-$).^[2]

- The Hydrazone Linker: Provides a rigid backbone with both hydrogen bond donor (NH) and acceptor (C=O, Nsp²) sites, facilitating target binding.[1][2]
- The 2-Iodo Substituent: Introduces significant steric bulk ortho to the carbonyl. This forces the amide moiety out of planarity with the phenyl ring in solution, influencing reactivity and bioavailability.[1][2] It also offers a "sigma-hole" for potential halogen bonding interactions in protein active sites.

Retrosynthetic Analysis

The synthesis is best approached via a convergent Schiff base condensation.[2] The target molecule is disconnected at the imine (C=N) bond.[2]

- Fragment A: 2-Iodobenzohydrazide (Nucleophile)[2]
- Fragment B: Benzaldehyde (Electrophile)[2][3]

Precursor Logic: 2-Iodobenzohydrazide is synthesized via hydrazinolysis of methyl 2-iodobenzoate. Direct reaction of the acid with hydrazine is often sluggish; the ester provides a more reactive electrophilic center.[2]

Experimental Protocol

Step 1: Synthesis of 2-Iodobenzohydrazide

Objective: Convert methyl 2-iodobenzoate to the corresponding hydrazide.

Reagents:

- Methyl 2-iodobenzoate (10 mmol)[2]
- Hydrazine hydrate (99%, 50 mmol - Excess is critical to prevent dimer formation)[1][2]
- Ethanol (Absolute, 20 mL)

Procedure:

- Dissolve methyl 2-iodobenzoate in absolute ethanol in a round-bottom flask.

- Add hydrazine hydrate dropwise with stirring at room temperature.
- Reflux the mixture at 80°C for 4–6 hours.
 - Process Control: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[2] The starting ester (high Rf) should disappear, replaced by a lower Rf spot (hydrazide).[1][2]
- Cool the mixture to room temperature and then to 0°C in an ice bath.
- Filter the resulting precipitate.[2] Wash with cold ethanol (2 x 5 mL) and diethyl ether.
- Yield Expectation: 70–85%.
- Physical Property Check: White to off-white solid, mp 118–122°C.[2]

Step 2: Condensation to N'-Benzylidene-2-iodobenzohydrazide

Objective: Form the azomethine bond via acid-catalyzed condensation.

Reagents:

- 2-Iodobenzohydrazide (5 mmol)[2]
- Benzaldehyde (5.5 mmol - Slight excess)[2]
- Ethanol (20 mL)
- Glacial Acetic Acid (3–5 drops - Catalyst)[2]

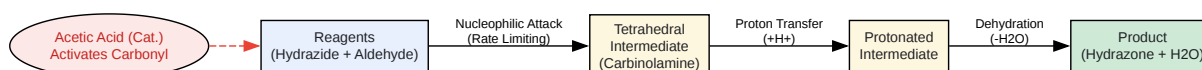
Procedure:

- Suspend 2-iodobenzohydrazide in ethanol.
- Add benzaldehyde followed by catalytic acetic acid.[2]
- Reflux for 2–4 hours. The suspension will typically dissolve as the reaction proceeds, followed by the precipitation of the product upon cooling or prolonged heating.[1][2]

- Self-Validating Check: The product is generally less soluble than the starting hydrazide.[2]
Appearance of a heavy precipitate indicates success.[2]
- Cool to room temperature. Filter the solid.[2][4]
- Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is poor.
- Drying: Vacuum dry at 50°C for 4 hours.

Reaction Mechanism Visualization

The formation of the hydrazone proceeds via a nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde carbonyl, followed by proton transfer and dehydration.[2]



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Caption: Step-wise mechanism of acid-catalyzed hydrazone formation.

Characterization Framework

Spectroscopic Data

The following data represents the standard spectral signature for this compound class.

Technique	Signal / Parameter	Assignment / Observation
1H NMR	δ 11.8 – 12.1 ppm (s, 1H)	Amide –NH–: Highly deshielded due to electron-withdrawing carbonyl and potential H-bonding.[1]
(DMSO-d6)	δ 8.3 – 8.5 ppm (s, 1H)	Azomethine –N=CH–: Characteristic singlet confirming the formation of the double bond.[1][2]
δ 7.9 – 8.0 ppm (d, 1H)	Aromatic H (Ortho to I): Deshielded doublet distinct from other aromatic protons.[1][2]	
δ 7.4 – 7.7 ppm (m, Ar-H)	Remaining aromatic protons (Benzoyl + Benzylidene rings). [1][2]	
13C NMR	δ ~163 ppm	C=O (Amide): Carbonyl carbon.[2]
(DMSO-d6)	δ ~148 ppm	C=N (Imine): Azomethine carbon.[2]
δ ~93-95 ppm	C-I (Ipsocarbon): Significant upfield shift due to the "Heavy Atom Effect" of Iodine.	
IR (KBr)	3200–3300 cm ⁻¹	N-H Stretch: Sharp band.[2]
1640–1660 cm ⁻¹	C=O[1][2] Stretch: Amide I band.	
1590–1610 cm ⁻¹	C=N Stretch: Imine formation confirmation.	
Mass Spec	m/z [M+H] ⁺	Expected molecular ion peak corresponding to Formula Weight (~365.15 g/mol).[2]

Stereochemistry

Hydrazones can exist as E or Z isomers.[2]

- **Dominant Isomer:** The (E)-isomer is thermodynamically favored to minimize steric repulsion between the amide oxygen and the benzylidene phenyl ring.[2]
- **Crystal Packing:** In the solid state, these molecules often form centrosymmetric dimers linked by intermolecular N–H[1][2]...O hydrogen bonds.[2][5][6]

Biological Context & Applications

This specific derivative is often synthesized as part of Structure-Activity Relationship (SAR) studies for:

- **Antimicrobial Agents:** The 2-iodo derivative is compared against 3- and 4-iodo analogs to determine the optimal halogen position for penetrating bacterial cell walls.
- **Anticancer Activity:** The hydrazone linker acts as an iron chelator in some contexts, inhibiting ribonucleotide reductase.[1][2] The bulky 2-iodo group can restrict conformational flexibility, potentially increasing selectivity for specific kinase pockets.[1][2]

References

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